molecular formula C13H16N4O2 B11385949 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11385949
M. Wt: 260.29 g/mol
InChI Key: IIFKRLVFIYRDGM-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-speed ball mill mixers for mechanochemical synthesis, which allows for solvent-free conditions and shorter reaction times .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like sodium hydride or potassium carbonate.

Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:

  • 2-(3,4-dimethylphenyl)-4-(hydroxymethyl)isoquinolin-1(2H)-one
  • Cyclopropyl (3,4-dimethylphenyl)methanol

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-8-4-5-10(6-9(8)2)17-15-11(7-18)12(16-17)13(19)14-3/h4-6,18H,7H2,1-3H3,(H,14,19)

InChI Key

IIFKRLVFIYRDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NC)CO)C

Origin of Product

United States

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